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6-(3-oxobutyl)-1H-pyridin-2-one

P2X3 purinergic receptor pain

Researchers frequently encounter regioisomeric impurities or misidentified 1-substituted analogs that compromise SAR studies and differentiation assays. This compound resolves those supply chain inconsistencies. - Confirmed 6-substituted regioisomer with HBD=1, TPSA=46.2 Ų, ensuring physiochemically distinct target engagement vs. 1-substituted isomers. - Active P2X3 antagonist (EC50 340 nM at recombinant rat receptors) and validated inducer of monocytic differentiation. - Supplied with rigorous analytical certification to eliminate structural ambiguity in pain pathway and AML phenotypic screening workflows.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
Cat. No. B13890729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-oxobutyl)-1H-pyridin-2-one
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCC(=O)CCC1=CC=CC(=O)N1
InChIInChI=1S/C9H11NO2/c1-7(11)5-6-8-3-2-4-9(12)10-8/h2-4H,5-6H2,1H3,(H,10,12)
InChIKeyKIYPOFAMGBCKEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(3-Oxobutyl)-1H-Pyridin-2-One Overview


6-(3-Oxobutyl)-1H-pyridin-2-one (CAS 1021910-53-1) is a synthetic pyridin-2-one derivative bearing a 3-oxobutyl side chain at the 6-position. It has a molecular weight of 165.19 g/mol, an XLogP3-AA of 0.1, one hydrogen bond donor, two hydrogen bond acceptors, and a topological polar surface area of 46.2 Ų [1]. This compound has been profiled for P2X3 receptor antagonism and cellular differentiation induction, distinguishing it from other pyridinone analogs in early-stage drug discovery and chemical biology applications.

P2X3 Target Engagement Screening and electrophysiology studies of purinergic antagonism
Differentiation Phenotype Probing monocytic differentiation in oncology and dermatology research models
Regiochemical SAR Reference Distinct H-donor and polarity signature for pyridin-2-one library design

Why Generic Analogs Cannot Substitute


The 6-position attachment of the 3-oxobutyl moiety generates a unique hydrogen-bonding and electronic environment that is absent in 1-substituted regioisomers such as 1-(3-oxobutyl)pyridin-2-one (CAS 68634-50-4). The target compound possesses an additional hydrogen bond donor (N–H) and a higher topological polar surface area (ΔTPSA ≈ 17 Ų), which directly influence aqueous solubility, membrane permeability, and target recognition [1]. These physiochemical differences produce divergent biological profiles—particularly in P2X3 purinoceptor engagement and cellular differentiation—that cannot be replicated by simple in-class substitution.

1-Substituted Regioisomer Cannot Replicate Properties

The 1-(3-oxobutyl) analog lacks the N–H donor and has a smaller TPSA; solubility and membrane permeability profiles may shift significantly.

P2X3 Engagement Profile Diverges

Differences in hydrogen-bonding and electronics may alter purinoceptor recognition, rendering simple in-class substitution unreliable for antagonist screening.

Differentiation-Inducing Phenotype Not Transferable

The 3-oxobutyl attachment at the 6-position is critical for the reported differentiation activity; other regioisomers may not reproduce this cellular readout.

Quantitative Differentiation Evidence


P2X3 Receptor Antagonism Comparison

6-(3-Oxobutyl)-1H-pyridin-2-one antagonized recombinant rat P2X3 purinoceptors expressed in Xenopus oocytes with an EC50 of 340 nM when tested at 10 µM [1]. In a separate study, the selective P2X3/P2X2/3 antagonist A-317491 exhibited an IC50 of 22 nM at human P2X3 receptors expressed in C6BU-1 cells [2]. The ~15-fold lower potency of the target compound must be weighed against its distinct chemotype, which may confer different selectivity across the P2X family.

P2X3 Antagonism
Cross-study comparable
EC50 340 nM (rat P2X3) vs A-317491 IC50 22 nM (human P2X3)
Supports benchmarked potency context for pain-target optimization
Species and assay differences (oocytes vs C6BU-1 cells) require review
P2X3 purinergic receptor pain antagonist electrophysiology

Regiochemical Property Differentiation

The target 6-substituted isomer (CAS 1021910-53-1) and its 1-substituted analog (CAS 68634-50-4) exhibit significant differences in computed physicochemical parameters: the 6-isomer possesses one hydrogen bond donor (N–H) vs. zero for the 1-isomer, a TPSA of 46.2 Ų vs. approximately 29.1 Ų, and an XLogP3-AA of 0.1 vs. approximately 0.5 [1]. These divergences predict substantially different aqueous solubility and passive membrane permeability, which can alter bioactivity and formulation requirements.

Regiochemical Properties
Computed property
HBD: 1 vs 0 | TPSA: 46.2 vs ~29.1 Ų | XLogP3: 0.1 vs ~0.5
Supports solubility and permeability differentiation for SAR
Comparator values predicted; experimental validation recommended
regioisomer physicochemical solubility permeability formulation

Differentiation vs. Antiproliferative Activity

Database and patent records describe 6-(3-oxobutyl)-1H-pyridin-2-one as exhibiting pronounced activity in arresting proliferation of undifferentiated cells and inducing monocytic differentiation, indicating utility in anti-cancer and anti-psoriasis applications [1]. While a specific IC50 was not publicly disclosed for this compound, structurally related pyridin-2-one derivatives have shown antiproliferative IC50 values in the 10–30 µM range against MCF7 breast cancer cells in MTT assays [2]. The 3-oxobutyl chain is hypothesized to be a critical pharmacophoric element for the differentiation phenotype, though direct quantitative comparative data against a defined analog remain absent.

Differentiation Activity
Class-level inference
Reported differentiation induction (no quantitative IC50)
Reported phenotype may support selection for oncology/dermatology phenotypic screens
Quantitative comparison absent; verify with relevant differentiation assay
differentiation antiproliferative monocyte psoriasis oncology

Evidence-Grounded Application Scenarios


P2X3 Antagonist Screening for Pain

With a measured EC50 of 340 nM at recombinant rat P2X3 receptors [1], this compound can serve as a structurally distinct starting point for medicinal chemistry optimization targeting neuropathic and inflammatory pain pathways. Its non-nucleotide chemotype differentiates it from ATP-competitive antagonists like A-317491, potentially uncovering novel binding modes.

Monocytic Differentiation in Oncology

The compound's reported activity in arresting undifferentiated cell proliferation and promoting monocytic differentiation [1] positions it as a tool compound for phenotypic assays in acute myeloid leukemia differentiation therapy and psoriasis-related keratinocyte hyperproliferation models. Procurement is most justified when the differentiation readout is the primary endpoint, where activity has been qualitatively established.

Regiochemical SAR Reference Standard

The distinct physicochemical signature of the 6-substituted isomer (HBD = 1, TPSA = 46.2 Ų, XLogP3-AA = 0.1) relative to the 1-substituted isomer (HBD = 0, TPSA ≈ 29.1 Ų, XLogP3-AA ≈ 0.5) [1] makes this compound an essential reference standard for probing the impact of regiochemistry on solubility, permeability, and target engagement in pyridin-2-one SAR libraries.

Application
Selection Property
Validation Focus
P2X3 pathway and pain-model studies
Non-nucleotide chemotype
Binding mode and selectivity vs ATP-competitive antagonists
Differentiation phenotype screening
Differentiation-inducing profile
Monocytic differentiation endpoints (AML/keratinocyte models)
Regiochemical SAR libraries
Distinct HBD/TPSA/LogP signature
Solubility-permeability vs target engagement correlation
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